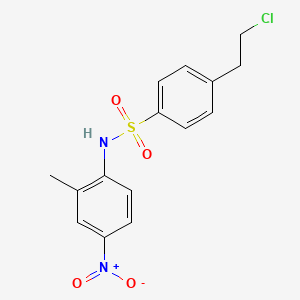![molecular formula C36H27N3O6 B11557997 bis(4-{(E)-[(3-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11557997.png)
bis(4-{(E)-[(3-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrobenzene core with two carboxylate groups and is substituted with imino and methylphenyl groups, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imine group: This involves the condensation of 3-methylbenzaldehyde with aniline derivatives under acidic conditions to form the imine intermediate.
Nitration: The nitrobenzene core is introduced through nitration of a suitable aromatic precursor using a mixture of concentrated nitric and sulfuric acids.
Coupling reactions: The final step involves coupling the imine and nitrobenzene intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Analyse Chemischer Reaktionen
1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imine group can also participate in nucleophilic addition reactions, affecting enzyme activity and cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,4-Bis(4-nitrophenyl)benzene: This compound shares the nitrobenzene core but lacks the imine and carboxylate groups, making it less versatile in terms of chemical reactivity.
1,4-Bis(4-aminophenyl)benzene: This compound features amino groups instead of nitro groups, leading to different chemical and biological properties.
1,4-Bis(4-carboxyphenyl)benzene: This compound has carboxylate groups but lacks the imine and nitro functionalities, resulting in different applications and reactivity.
Eigenschaften
Molekularformel |
C36H27N3O6 |
|---|---|
Molekulargewicht |
597.6 g/mol |
IUPAC-Name |
bis[4-[(3-methylphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C36H27N3O6/c1-24-5-3-7-29(19-24)37-22-26-9-14-31(15-10-26)44-35(40)28-13-18-33(34(21-28)39(42)43)36(41)45-32-16-11-27(12-17-32)23-38-30-8-4-6-25(2)20-30/h3-23H,1-2H3 |
InChI-Schlüssel |
ZHQCBPNQMAKADG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC(=C5)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11557925.png)
![N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11557929.png)
![N-({N'-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B11557936.png)
![4-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11557946.png)
![Benzamide, N-[[4-(1-methylethyl)phenyl]methyl]-3,5-dinitro-](/img/structure/B11557959.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11557961.png)
![4-fluoro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11557966.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557969.png)
![2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B11557975.png)
![4-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11557978.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11557985.png)
![2-[(E)-(2-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-methoxyphenyl acetate](/img/structure/B11557990.png)
![[(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid](/img/structure/B11557992.png)
